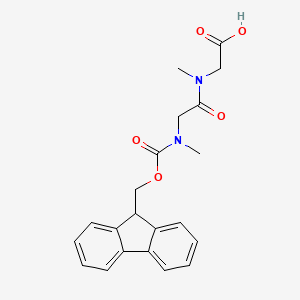

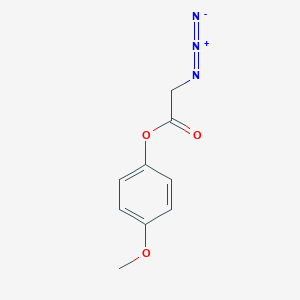

![molecular formula C12H20Cl3N3 B6291786 (5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride CAS No. 2413983-72-7](/img/structure/B6291786.png)

(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

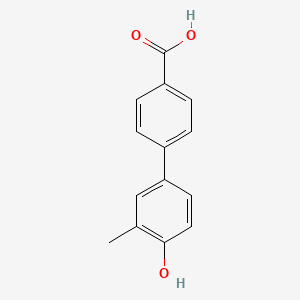

6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

Molecular Structure Analysis

Pyridine is much like benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .

Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Physical And Chemical Properties Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .

作用機序

Target of Action

They have been identified as antagonists of calcium channels and inhibitors of protein kinase FGFR1 .

Biochemical Pathways

The compound’s interaction with calcium channels could potentially affect a variety of biochemical pathways. Calcium ions play a crucial role in numerous cellular processes, including muscle contraction, neurotransmitter release, and cell growth. By blocking calcium channels, this compound could disrupt these processes, leading to a variety of downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological context in which it is used. As a calcium channel antagonist, it could potentially lead to a decrease in calcium-dependent cellular processes. The exact effects would likely vary depending on factors such as the specific type of calcium channel being targeted and the cell type in which it is expressed .

Safety and Hazards

特性

IUPAC Name |

(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.3ClH/c13-11-9-2-1-5-15-10(9)8-12(11)3-6-14-7-4-12;;;/h1-2,5,11,14H,3-4,6-8,13H2;3*1H/t11-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFDGOQDOCFTPN-HCEFKKQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC3=C(C2N)C=CC=N3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC12CC3=C([C@H]2N)C=CC=N3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)